molecular formula C18H16N2O3 B2615558 (2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide CAS No. 357963-20-3

(2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide

Cat. No. B2615558
CAS RN: 357963-20-3
M. Wt: 308.337
InChI Key: FWCWVOFHDTWHEZ-GXDHUFHOSA-N
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Description

“(2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide” is a compound that contains several functional groups . The “2E” indicates the configuration of the double bond, the “cyano” group is a carbon-nitrogen triple bond, and “methoxyphenyl” refers to a phenyl ring (a six-membered carbon ring) with a methoxy group (an oxygen bonded to a methyl group) attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its double bond . The presence of the cyano group, the methoxyphenyl groups, and the acrylamide could all contribute to the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups . The cyano group could undergo reactions such as hydrolysis or reduction, while the double bond in the acrylamide could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the polar cyano group and the polar amide group could affect its solubility in different solvents .

Scientific Research Applications

Antioxidant Properties

(2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide: has demonstrated potent antioxidant activity. Its hydroxyl groups and conjugated double bonds contribute to scavenging free radicals, protecting cells from oxidative stress, and potentially preventing diseases associated with oxidative damage . Researchers are exploring its use in dietary supplements and functional foods.

Natural Compounds in Plant Defense

This compound may play a role in plant defense mechanisms. Some studies suggest that it contributes to the chemical defense of certain plant species. Investigating its interactions with herbivores, pathogens, and environmental stressors could provide valuable insights into plant protection strategies .

Polysaccharide Cross-Linking

Recent research has implicated this compound in cereal grain polysaccharide cross-linking. Although the exact mechanism remains complex, understanding its role in cell wall structure and function could have implications for food science, agriculture, and bioengineering .

Biosynthesis Pathways

Researchers have explored biosynthesis pathways related to (2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide . For instance, optimizing gene expression (such as glc7) can enhance its production, leading to potential applications in biotechnology and metabolic engineering .

Hydroxylation for Enhanced Properties

Controlled hydroxylation of similar compounds has been investigated to achieve chemical defense in plants without toxicity. Understanding how hydroxylation affects the properties of this compound could open up new avenues for sustainable pest management and crop protection .

Potential Drug Candidates

Given its unique structure, researchers are exploring the potential of (2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide as a drug candidate. Its cyano group and aromatic rings make it an interesting scaffold for designing novel pharmaceuticals. Further studies are needed to evaluate its efficacy and safety .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied for potential medicinal properties, its mechanism of action would depend on how it interacts with biological molecules in the body .

Future Directions

Future research on this compound could involve studying its potential applications, such as in medicine or materials science . Additionally, further studies could be done to fully characterize its physical and chemical properties .

properties

IUPAC Name

(E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-16-8-6-15(7-9-16)20-18(21)14(12-19)10-13-4-3-5-17(11-13)23-2/h3-11H,1-2H3,(H,20,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCWVOFHDTWHEZ-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide

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